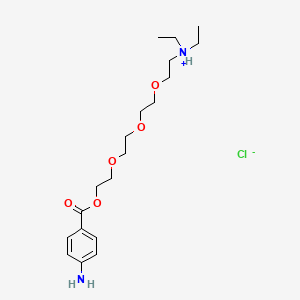
Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride is a compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a diethylamino group through a series of ethoxy linkages. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride typically involves the esterification of p-aminobenzoic acid with a diethylaminoethanol derivative. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in achieving high purity and yield. The hydrochloride form is typically obtained by treating the ester with hydrochloric acid, resulting in the formation of the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as a local anesthetic and in drug delivery systems.
Industry: Utilized in the production of polymers and as an additive in various formulations.
Mechanism of Action
The mechanism of action of Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The diethylamino group enhances its ability to penetrate cell membranes, making it effective in various biological applications .
Comparison with Similar Compounds
Similar Compounds
Procaine: Similar structure but lacks the extended ethoxy linkages.
Benzocaine: Contains a simpler ester linkage and is used as a local anesthetic.
Propoxycaine: Similar to procaine but with an additional propoxy group.
Uniqueness
Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride is unique due to its extended ethoxy linkages, which enhance its solubility and stability. This makes it more versatile in various applications compared to its simpler counterparts .
Properties
CAS No. |
73698-76-7 |
|---|---|
Molecular Formula |
C19H33ClN2O5 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-[2-[2-[2-(4-aminobenzoyl)oxyethoxy]ethoxy]ethoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H32N2O5.ClH/c1-3-21(4-2)9-10-23-11-12-24-13-14-25-15-16-26-19(22)17-5-7-18(20)8-6-17;/h5-8H,3-4,9-16,20H2,1-2H3;1H |
InChI Key |
MDJCOUTXEQMTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOCCOCCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


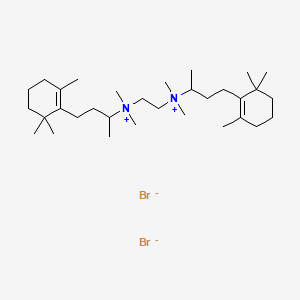

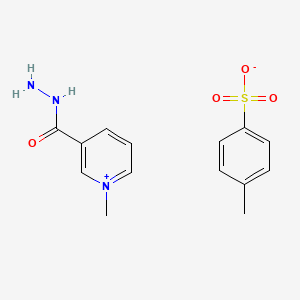
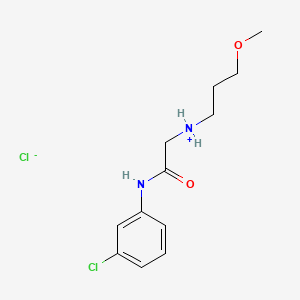
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
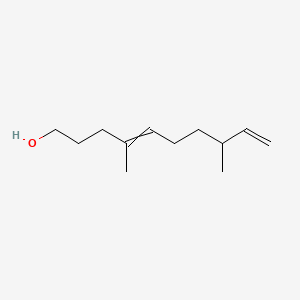
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)
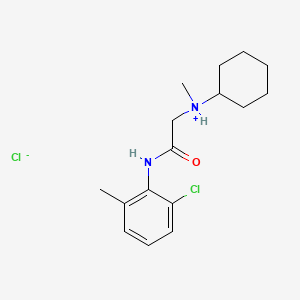
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
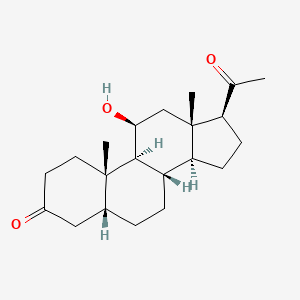
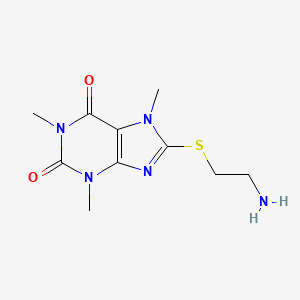

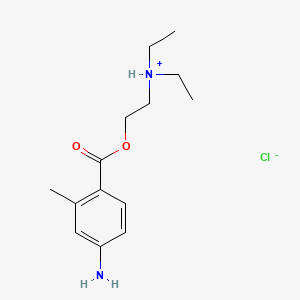
![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)
